N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, pyridazinyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to a pyridazine ring.
Attachment of the Pyrazole Moiety: The next step involves the formation of the pyrazole ring. This can be done through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling of the Intermediates: The final step involves coupling the pyridazinyl intermediate with the pyrazole intermediate through an ether linkage. This is typically achieved using a base-catalyzed nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: It is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
- N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Uniqueness
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-24-11-14(18(23-24)26-2)17(25)20-9-10-27-16-8-7-15(21-22-16)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXJUUTUIGQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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